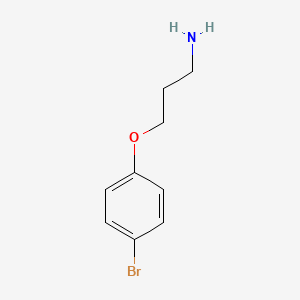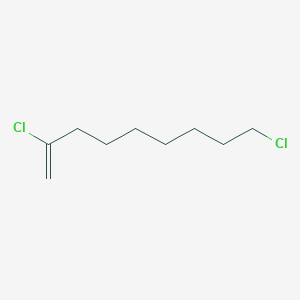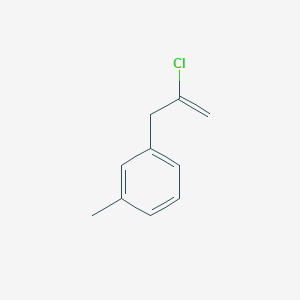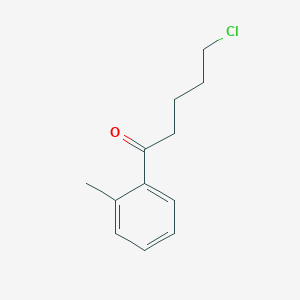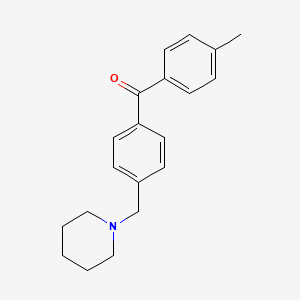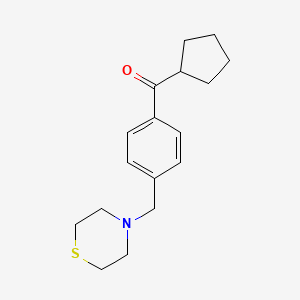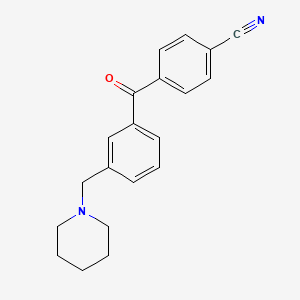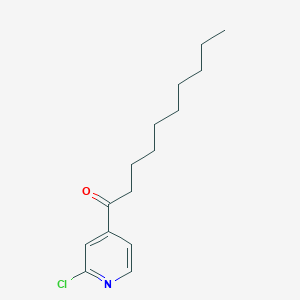
2-Cloro-4-decanoilpiridina
Descripción general
Descripción
2-Chloro-4-decanoylpyridine is a chemical compound with the CAS Number: 898784-76-4 and a molecular weight of 267.8 . Its IUPAC name is 1-(2-chloro-4-pyridinyl)-1-decanone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-decanoylpyridine is represented by the linear formula C15H22ClNO . The InChI code for this compound is 1S/C15H22ClNO/c1-2-3-4-5-6-7-8-9-14(18)13-10-11-17-15(16)12-13/h10-12H,2-9H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-4-decanoylpyridine are not available, similar compounds such as 2-chloro-4-anilinoquinazoline-chalcones have been used in the synthesis of quinazoline-based pyrimidodiazepines .Aplicaciones Científicas De Investigación
2-Cloro-4-decanoilpiridina: Un análisis completo de las aplicaciones de investigación científica
Síntesis de azúcares catalizada por glucosiltransferasas: La this compound puede utilizarse en el campo de la síntesis enzimática de azúcares. Las glucosiltransferasas son enzimas que facilitan la transferencia de unidades de azúcar a moléculas aceptoras, y compuestos como la this compound podrían servir como donantes de glucósidos en estas reacciones. Esta aplicación es crucial para la síntesis combinatoria de diversos azúcares de difosfato de nucleótidos (NDP), que son esenciales para diversos procesos biológicos .
Desarrollo de fármacos antiinflamatorios: La similitud estructural de la this compound con las pirimidinas sugiere su posible papel en el desarrollo de fármacos antiinflamatorios. Se ha demostrado que las pirimidinas inhiben mediadores inflamatorios clave, lo que podría implicar que los derivados de la this compound también podrían poseer propiedades antiinflamatorias .
Síntesis orgánica asistida por microondas: La reactividad del compuesto bajo irradiación de microondas (MW) podría aprovecharse para la síntesis de derivados de anilinopirimidina. Este método se valora por su eficiencia y su capacidad para producir compuestos novedosos, lo que podría tener implicaciones en los productos farmacéuticos y la ciencia de los materiales .
Mecanismo De Acción
Target of Action
It is known that similar compounds interact with dna and various receptors such as egfr and vegfr-2 . These targets play crucial roles in cellular processes, including cell proliferation and survival.
Mode of Action
It is suggested that the compound may interact with its targets through binding . This interaction can lead to changes in the target’s function, potentially influencing cellular processes.
Biochemical Pathways
The hnp gene cluster is suspected to be involved in this catabolism . This pathway could have downstream effects on various cellular processes.
Result of Action
It is suggested that the compound may have anticancer activity, with some derivatives showing high antiproliferative activity against various cancer cell lines . This suggests that the compound could influence cell proliferation and survival.
Propiedades
IUPAC Name |
1-(2-chloropyridin-4-yl)decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-2-3-4-5-6-7-8-9-14(18)13-10-11-17-15(16)12-13/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGFWOJNJHYVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642139 | |
| Record name | 1-(2-Chloropyridin-4-yl)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-76-4 | |
| Record name | 1-(2-Chloropyridin-4-yl)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


